molecular formula C10H4Cl4 B14729467 1,2,4,8-Tetrachloronaphthalene CAS No. 6529-87-9

1,2,4,8-Tetrachloronaphthalene

Cat. No.: B14729467
CAS No.: 6529-87-9
M. Wt: 265.9 g/mol
InChI Key: OBUSZUCZKSCTMW-UHFFFAOYSA-N
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Description

1,2,4,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H4Cl4, and it has a molecular weight of 265.951 g/mol . This compound belongs to the class of polychlorinated naphthalenes, which are known for their stability and persistence in the environment .

Preparation Methods

The synthesis of 1,2,4,8-Tetrachloronaphthalene typically involves the chlorination of naphthalene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,2,4,8-Tetrachloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form lower chlorinated naphthalenes or even naphthalene itself. Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated naphthoquinones.

Scientific Research Applications

1,2,4,8-Tetrachloronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,8-Tetrachloronaphthalene involves its interaction with biological molecules, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids. It may also interfere with enzyme activities and disrupt cellular signaling pathways .

Comparison with Similar Compounds

1,2,4,8-Tetrachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:

  • 1,2,3,4-Tetrachloronaphthalene
  • 1,2,3,5-Tetrachloronaphthalene
  • 1,2,3,6-Tetrachloronaphthalene
  • 1,2,3,7-Tetrachloronaphthalene

These compounds share similar structural features but differ in the positions of chlorine atoms, which can influence their chemical reactivity and environmental behavior .

Properties

IUPAC Name

1,2,4,8-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSZUCZKSCTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215636
Record name 1,2,4,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6529-87-9
Record name Naphthalene, 1,2,4,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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